molecular formula C15H17N3O2 B3271805 3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 5547-00-2

3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B3271805
CAS No.: 5547-00-2
M. Wt: 271.31 g/mol
InChI Key: HGWZWKWGSIPYDJ-UHFFFAOYSA-N
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Description

3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its pyrazole core, morpholine group, and phenyl ring

Mechanism of Action

Target of Action

The primary targets of 3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

It’s synthesized via an sn2 mechanism . This suggests that it might interact with its targets through a nucleophilic substitution reaction, where it could replace a group in a target molecule .

Biochemical Pathways

The specific biochemical pathways affected by this compound are not yet known. Given the structural features of the compound, it might interact with various biochemical pathways. More research is needed to elucidate these interactions .

Pharmacokinetics

The compound’s molecular weight (27131 g/mol) and its synthesis conditions suggest that it might have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given its structure, it might have potential as a therapeutic agent, but more research is needed to confirm this and to understand the specific effects of its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common method is the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with morpholine under specific conditions to introduce the morpholine group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules

Biology: The biological activity of 3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde has been explored in various studies. It has shown potential as an antiviral, anti-inflammatory, and anticancer agent.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: The compound's unique properties make it useful in the development of new materials and chemicals. Its applications extend to the production of pharmaceuticals, agrochemicals, and other industrial products.

Comparison with Similar Compounds

  • 5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde: Similar structure but with a chlorine atom instead of a morpholine group.

  • 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the morpholine group.

Uniqueness: 3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde stands out due to the presence of the morpholine group, which imparts unique chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

3-methyl-5-morpholin-4-yl-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-12-14(11-19)15(17-7-9-20-10-8-17)18(16-12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWZWKWGSIPYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)N2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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